molecular formula C15H26O3 B1360750 Ethyl 7-cyclohexyl-7-oxoheptanoate CAS No. 898753-77-0

Ethyl 7-cyclohexyl-7-oxoheptanoate

Cat. No. B1360750
M. Wt: 254.36 g/mol
InChI Key: CGLXGLVLRGHIRH-UHFFFAOYSA-N
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Description

Ethyl 7-cyclohexyl-7-oxoheptanoate is a chemical compound with the CAS Number: 898753-77-0 . It has a linear formula of C15H26O3 . The compound is a colorless oil .


Molecular Structure Analysis

The molecular structure of Ethyl 7-cyclohexyl-7-oxoheptanoate is represented by the InChI code: 1S/C15H26O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h13H,2-12H2,1H3 . This indicates that the compound consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

  • Chemical Synthesis and Transformations :

    • Ethyl 7-cyclohexyl-7-oxoheptanoate and similar compounds have been utilized in various chemical transformations. For example, the transformation of 2-alkylcyclohexane-1,3-diones into δ-oxo acid esters in acidic media involves compounds like ethyl 3,3,6-trimethyl-5-oxoheptanoate, demonstrating the utility of such compounds in chemical synthesis (Lozanova & Veselovsky, 2005).
  • Pharmaceutical Research :

    • Ethyl 7-cyclohexyl-7-oxoheptanoate derivatives have been synthesized and evaluated for their antiproliferative activity. For instance, specific derivatives exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential pharmaceutical applications (Nurieva et al., 2015).
  • Precursor for N-Substituted Compounds :

    • This compound has been explored as a precursor for the synthesis of N-substituted tetrahydroquinoline diones and other related compounds. These syntheses involve various steps like protection, selective amidation, and deprotective-cyclization, showcasing the compound's role in complex organic syntheses (Thakur, Sharma, & Das, 2015).
  • Catalysis and Material Science :

    • In the field of material science, related compounds like ethyl 7-chloro-2-oxoheptylate are used as intermediates in various syntheses, such as the synthesis of cilastatin. This highlights the role of ethyl 7-cyclohexyl-7-oxoheptanoate derivatives in catalysis and material preparation (Chen Xin-zhi, 2006).
  • Analytical Chemistry Applications :

    • Ethyl 7-cyclohexyl-7-oxoheptanoate and similar compounds are also subjects of analytical studies. For instance, analysis of ethyl 7-chloro-2-oxoheptylate by gas chromatography and the identification of its main trace impurity demonstrate the importance of these compounds in analytical chemistry (Ding Li, 2007).

properties

IUPAC Name

ethyl 7-cyclohexyl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLXGLVLRGHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645648
Record name Ethyl 7-cyclohexyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-cyclohexyl-7-oxoheptanoate

CAS RN

898753-77-0
Record name Ethyl ζ-oxocyclohexaneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-cyclohexyl-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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